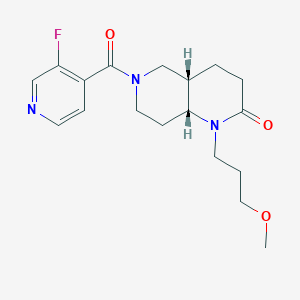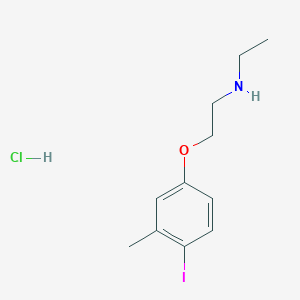![molecular formula C19H14N2 B5308437 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)
5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine, also known as IPr*Me, is a nitrogen-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is widely used in organic synthesis, catalysis, and material science due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me is not fully understood, but it is believed to act as a strong electron-donating ligand, which enhances the reactivity of transition metal catalysts. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds in organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound*Me. However, it is believed to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me is its high reactivity and selectivity, which allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds in organic synthesis reactions. Additionally, this compound is stable and easy to handle, making it a popular choice for use in scientific research. However, one of the limitations of this compound*Me is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me in scientific research. One potential area of research is the development of new catalytic systems using this compound*Me as a ligand, which could lead to the efficient synthesis of new organic compounds. Additionally, this compound*Me could be used in the development of new materials with unique properties, such as increased stability and selectivity. Finally, further research is needed to fully understand the mechanism of action of this compound*Me, which could lead to the development of new and more efficient catalytic systems.
Synthesis Methods
The synthesis of 5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me involves the reaction of 4-methylphenylamine with 3-bromoindene in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, which results in the formation of this compound*Me. This method is highly efficient and provides a high yield of the desired product.
Scientific Research Applications
5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine*Me has been extensively used in various scientific research applications, including organic synthesis, catalysis, and material science. This compound is widely used as a ligand in transition metal-catalyzed reactions, which allows for the efficient synthesis of various organic compounds. Additionally, this compound*Me has been used in the development of new materials, such as metal-organic frameworks and polymers.
properties
IUPAC Name |
N-(4-methylphenyl)indeno[1,2-b]pyridin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-13-8-10-14(11-9-13)21-19-16-6-3-2-5-15(16)18-17(19)7-4-12-20-18/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSPRYZKFZKDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B5308360.png)
![N-(pyridin-3-ylmethyl)-4-quinolin-2-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5308364.png)

![7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5308372.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)

![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)

